Product packaging for 2-(4-Iodo-phenoxy)-phenylamine(Cat. No.:CAS No. 860677-85-6)

2-(4-Iodo-phenoxy)-phenylamine

Cat. No.: B1438237
CAS No.: 860677-85-6
M. Wt: 311.12 g/mol
InChI Key: DGWORJAETOAVQW-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine and Ether Chemistry

Aromatic amines and diaryl ethers are fundamental structural motifs in organic chemistry, frequently appearing in pharmaceuticals, agrochemicals, and materials science. mychemblog.com Aromatic amines, such as aniline (B41778) (phenylamine), are characterized by an amino group attached to an aromatic ring and are crucial intermediates in the synthesis of dyes, polymers, and biologically active molecules. savemyexams.com Diaryl ethers, containing an oxygen atom connected to two aryl groups, are recognized for their chemical stability and are present in a number of natural products and synthetic compounds with important biological activities. organic-chemistry.orgrsc.org

Significance of the Iodo-Phenoxy-Phenylamine Motif in Chemical Sciences

The iodo-phenoxy-phenylamine scaffold is a privileged structure in medicinal chemistry and materials science. The iodine atom, a heavy halogen, imparts several key properties to the molecule. Its size and polarizability can lead to specific interactions, such as halogen bonding, which can enhance binding affinity to biological targets. Furthermore, the carbon-iodine bond is relatively weak, making it a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. mdpi.comnih.gov

This structural motif is found in various compounds explored for their potential therapeutic applications. For instance, derivatives of 2-(phenylamino)benzoic acid containing a 4-iodo substituent have been investigated as MEK inhibitors for cancer therapy. google.com The ability to readily modify the iodo-phenoxy-phenylamine core allows for the systematic exploration of structure-activity relationships, a cornerstone of drug discovery. nih.gov The presence of the iodine also opens up the possibility of developing radiolabeled analogues for use in diagnostic imaging techniques like Positron Emission Tomography (PET). nih.gov

Overview of Current Research Directions for the Compound

Current research on 2-(4-Iodo-phenoxy)-phenylamine and related structures is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science.

Key Research Areas:

Novel Synthesis Methods: Chemists are continuously seeking more efficient and sustainable methods for the synthesis of diaryl ethers and aromatic amines. This includes the development of new catalysts and reaction conditions for cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann-type couplings to improve yields and functional group tolerance. organic-chemistry.orgacs.orgnih.govwikipedia.orglibretexts.org

Medicinal Chemistry: A significant area of investigation involves the synthesis of derivatives of this compound as potential therapeutic agents. Research is ongoing to explore its potential in treating diseases like cancer and inflammatory conditions. The iodo-substituent is particularly valuable for creating analogues with altered pharmacokinetic and pharmacodynamic profiles.

Building Block in Organic Synthesis: The compound serves as a versatile building block for the construction of more complex molecules. Its functional groups allow for a wide range of chemical transformations, making it a valuable starting material for the synthesis of novel heterocyclic compounds and other elaborate organic structures. cymitquimica.com

Materials Science: The rigid aromatic structure of the iodo-phenoxy-phenylamine motif makes it a candidate for incorporation into novel organic materials with specific electronic or photophysical properties.

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 860677-85-6
Molecular Formula C₁₂H₁₀INO
Molecular Weight 311.12 g/mol
IUPAC Name 2-(4-iodophenoxy)aniline

This data is compiled from available chemical databases. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10INO B1438237 2-(4-Iodo-phenoxy)-phenylamine CAS No. 860677-85-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWORJAETOAVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Starting Materials for 2-(4-Iodo-phenoxy)-phenylamine

The synthesis of this compound relies on the availability of key precursors and starting materials. The primary components are derivatives of phenol (B47542) and aniline (B41778). A common starting point involves 4-iodophenol (B32979) and a suitable phenylamine derivative. In some synthetic routes, precursor synthesis is a multi-step process. For instance, 4-phenoxyphenol (B1666991) can be synthesized and subsequently iodinated to yield an intermediate that is then aminated. The synthesis of 4-phenoxyphenol itself can be achieved by reacting potassium hydroxide, phenol, and toluene (B28343), followed by a reaction with p-chlorophenol.

Protecting groups may be employed to ensure regioselectivity during halogenation steps. For example, a phenolic hydroxyl group might be protected with a benzyl (B1604629) group before iodination with iodine monochloride. This strategy prevents unwanted side reactions and directs the iodine to the desired position on the aromatic ring. The choice of starting materials and precursor synthesis strategy can be influenced by factors such as desired yield, purity, and the scalability of the reaction.

Established Synthetic Routes to this compound

Several established synthetic routes are utilized for the preparation of this compound, each with its own set of reaction conditions and outcomes.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAAr) presents a classical approach to forming the ether linkage in diaryl ethers. In the context of synthesizing this compound, this can involve the reaction of 4-iodophenol with an activated phenylamine derivative. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electron-deficient aromatic ring of the phenylamine derivative, displacing a leaving group.

However, direct nucleophilic substitution on unactivated aryl halides is challenging. Therefore, this method often requires the phenylamine ring to be activated by electron-withdrawing groups to facilitate the reaction. pressbooks.pub An alternative approach within this category involves the reaction of a halogenated aniline derivative with 4-iodophenol under basic conditions.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions have become powerful tools in modern organic synthesis, offering high efficiency and selectivity for the formation of carbon-heteroatom bonds.

The Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. beilstein-journals.orgwuxiapptec.com This method can be applied to the synthesis of this compound by coupling an aryl halide with an amine. In one approach, 4-iodophenol can be coupled with an aniline derivative. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a suitable phosphine (B1218219) ligand like BINAP, and a base, for instance, cesium carbonate (Cs₂CO₃). Common solvents for this reaction include 1,4-dioxane (B91453) or toluene, with reaction temperatures ranging from 80 to 110 °C. The reactivity of the aryl halide follows the general trend of Ar-I > Ar-Br > Ar-Cl. wuxiapptec.com

Ullmann-type coupling reactions, which are copper-catalyzed, provide another avenue for the synthesis of diaryl ethers and diaryl amines. wikipedia.orgorganic-chemistry.org The classical Ullmann condensation can be used to form the C-O ether bond between 4-iodophenol and a phenylamine derivative. These reactions traditionally require high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper in polar solvents like N-methylpyrrolidone or DMF. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. wikipedia.org The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for the formation of C-N bonds and can be an alternative to the Buchwald-Hartwig amination. wikipedia.org

Multi-step Convergent and Divergent Synthesis Approaches

Complex molecules like this compound can also be assembled through multi-step convergent or divergent synthetic strategies.

A convergent synthesis approach involves the independent synthesis of key fragments of the target molecule, which are then joined together in the final steps. For this compound, this could involve synthesizing a substituted phenoxy intermediate and a separate aniline derivative, followed by their coupling.

In contrast, a divergent synthesis begins with a central core molecule that is successively elaborated. wikipedia.org This strategy allows for the generation of a library of related compounds from a common intermediate. For instance, starting from a core structure, one could introduce the iodo-phenoxy group and then diversify the aniline portion of the molecule, or vice versa. beilstein-journals.org This approach is particularly useful in medicinal chemistry for structure-activity relationship studies. wikipedia.org

Synthetic Methodologies Comparison

Method Key Reagents/Conditions Advantages Limitations Estimated Yield Range (%)
Nucleophilic Aromatic Substitution 4-Iodophenol, halogenated phenylamine, base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), 80–120 °C. Simple reagents, straightforward procedure. Requires activated substrates, potential for low yield. 50–70 (estimated).
Palladium-Catalyzed Buchwald-Hartwig Amination 4-Iodophenol, aniline, Pd(OAc)₂, ligand (e.g., BINAP), base (e.g., Cs₂CO₃), solvent (e.g., 1,4-dioxane), 80–110 °C. High selectivity and yield, mild conditions, tolerance to various functional groups. Cost of palladium catalyst and ligands.Good to excellent. beilstein-journals.org
Ullmann-Type Coupling Aryl halide, amine/phenol, copper catalyst, high temperature, polar solvent. wikipedia.orgCan be cost-effective.Often requires harsh conditions (high temperature). wikipedia.orgVaries widely depending on specific conditions.

Optimization of Synthetic Parameters and Reaction Conditions

Influence of Catalysts, Ligands, and Additives

The synthesis of this compound and related diaryl ethers or amines often relies on transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann-type couplings. The choice of catalyst, ligand, and any additives significantly impacts the reaction's success.

Catalysts: Palladium and copper-based catalysts are commonly employed. Palladium catalysts, such as palladium(II) acetate (Pd(OAc)₂), are particularly effective for C-N and C-O bond formation. For instance, in the synthesis of related diphenylamine (B1679370) derivatives, Pd(OAc)₂ has been used successfully. Copper iodide (CuI) is another viable catalyst, often used in Ullmann coupling reactions to form diaryl ether linkages. nih.gov The selection between palladium and copper can depend on the specific substrates and desired reaction conditions.

Ligands: Ligands play a critical role in stabilizing the metal catalyst, enhancing its reactivity, and influencing the selectivity of the reaction. For palladium-catalyzed reactions, bulky electron-rich phosphine ligands are often preferred. 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) is a widely used ligand in conjunction with Pd(OAc)₂ for aromatic amination, leading to high yields and selectivity. Other ligands, such as 1,10-phenanthroline, have been utilized in copper-catalyzed Ullmann couplings. nih.gov The structure of the ligand can have a profound effect on the catalytic activity. whiterose.ac.uk

Additives: Bases are essential additives in these coupling reactions to facilitate the deprotonation of the amine or phenol, generating a more nucleophilic species. Common bases include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and sodium hydride (NaH). The choice of base can influence reaction rates and yields. For example, Cs₂CO₃ is often used in palladium-catalyzed aminations.

The following table summarizes the influence of different catalysts, ligands, and additives on the synthesis of similar compounds.

ComponentExampleRole in Synthesis
Catalyst Palladium(II) acetate (Pd(OAc)₂)Facilitates C-N and C-O cross-coupling reactions.
Copper(I) iodide (CuI)Catalyst for Ullmann-type diaryl ether synthesis. nih.gov
Ligand BINAPStabilizes palladium catalysts and enhances reactivity in amination reactions.
1,10-PhenanthrolineUsed in copper-catalyzed couplings to improve efficiency. nih.gov
Additive Cesium carbonate (Cs₂CO₃)Acts as a base to deprotonate reactants in palladium-catalyzed reactions.
Potassium carbonate (K₂CO₃)A common base used in nucleophilic substitution and coupling reactions.

Solvent Effects and Temperature Regimes

The choice of solvent and the reaction temperature are critical parameters that must be optimized to ensure efficient synthesis.

Solvent Effects: Polar aprotic solvents are frequently used in the synthesis of this compound and its analogs. Solvents like 1,4-dioxane, toluene, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are common choices. The solvent can influence the solubility of reactants and catalysts, as well as the reaction rate and mechanism. weebly.com For instance, palladium-catalyzed couplings are often performed in toluene or 1,4-dioxane, while nucleophilic aromatic substitution reactions may favor more polar solvents like DMF or DMSO.

Temperature Regimes: The reaction temperature must be carefully controlled to balance reaction rate with the potential for side reactions or decomposition of reactants and products. For palladium-catalyzed cross-coupling reactions, temperatures typically range from 80–110 °C. Nucleophilic substitution reactions may also require heating, often in the range of 80–120 °C, to proceed at a reasonable rate. It is crucial to optimize the temperature to maximize the yield of the desired product while minimizing the formation of impurities.

The table below outlines typical solvent and temperature conditions for relevant synthetic steps.

Reaction TypeSolventTemperature Range
Palladium-Catalyzed Cross-CouplingToluene, 1,4-Dioxane80–110 °C
Nucleophilic Aromatic SubstitutionDMF, DMSO80–120 °C
Ullmann CondensationTolueneGood-to-high yields nih.gov

Purification Techniques and Yield Enhancement Strategies

Purification Techniques:

Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. nih.gov It separates the desired product from unreacted starting materials, catalysts, and byproducts based on their different affinities for the stationary phase.

Crystallization/Recrystallization: This technique is used to purify solid compounds. nih.govgoogle.com By dissolving the crude product in a suitable solvent and allowing it to cool slowly, pure crystals of the target compound can form, leaving impurities in the solution.

Distillation: For liquid products or intermediates, distillation under reduced pressure can be an effective purification method. google.com

Yield Enhancement Strategies:

Optimization of Reaction Conditions: As discussed previously, fine-tuning the catalyst, ligand, solvent, and temperature can significantly improve the reaction yield.

Use of Protecting Groups: In some cases, protecting reactive functional groups can prevent unwanted side reactions. For example, an amino group might be protected during a reaction involving another part of the molecule and then deprotected in a later step.

Monitoring Reaction Progress: Techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the progress of the reaction, allowing for it to be stopped at the optimal time to maximize product formation and minimize byproduct generation.

Advanced Synthetic Techniques (e.g., Ultrasonic Assistance)

To improve reaction efficiency and promote greener synthetic methods, advanced techniques such as ultrasonic assistance can be utilized.

Ultrasonic Assistance: Ultrasound irradiation can enhance chemical reactions through a phenomenon known as acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. google.com This process can lead to:

Increased reaction rates: The high local temperatures and pressures generated by cavitation can accelerate reaction kinetics. nih.gov

Improved mass transfer: The mechanical effects of ultrasound can enhance mixing and the transport of reactants to the catalyst surface.

Cleaner reactions: In some cases, ultrasound can lead to higher yields and fewer byproducts. nih.gov

For example, the synthesis of a precursor to this compound, 4-phenoxyphenol, has been shown to be improved by using ultrasonic conditions in a pipeline reactor. This suggests that the application of ultrasound to the direct synthesis of the target compound could be a promising avenue for process optimization.

Atom Economy and Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. acs.org Atom economy, a key concept in green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. acs.orgjocpr.com

Atom Economy: The atom economy of a reaction is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all the reactants, multiplied by 100. chemistry-teaching-resources.com Reactions with high atom economy are more sustainable as they generate less waste. chemistry-teaching-resources.comum-palembang.ac.id

Green Chemistry Principles: Beyond atom economy, other green chemistry principles are relevant to the synthesis of this compound:

Prevention of Waste: Designing syntheses to minimize waste is a primary goal. hansrajcollege.ac.in

Use of Safer Solvents: Whenever possible, less hazardous solvents should be used. hansrajcollege.ac.in

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. acs.orghansrajcollege.ac.in

Use of Catalysis: As mentioned, catalytic reagents are superior to stoichiometric reagents. acs.org

Reduction of Derivatives: Unnecessary derivatization steps should be avoided as they generate additional waste. hansrajcollege.ac.in

By carefully selecting a synthetic route that maximizes atom economy and adheres to the principles of green chemistry, the synthesis of this compound can be made more sustainable and environmentally friendly. For instance, a well-designed catalytic cross-coupling reaction would be preferable to a multi-step synthesis involving stoichiometric reagents and protecting groups.

Reactivity and Mechanistic Investigations

Chemical Transformations of the Phenylamine Moiety

The phenylamine, or aniline (B41778), part of the molecule is susceptible to both oxidation and reduction reactions, which can lead to the formation of a range of derivatives.

Oxidation Reactions (e.g., Formation of Quinone Derivatives)

For instance, the oxidation of aniline itself can be achieved using reagents like manganese dioxide or sodium dichromate in the presence of sulfuric acid. openaccessjournals.com In the case of 2-(4-Iodo-phenoxy)-phenylamine, the presence of the electron-donating amino group would activate the ring towards oxidation. It is anticipated that under suitable oxidative conditions, the phenylamine ring could be converted to a p-benzoquinoneimine, which upon hydrolysis would yield the corresponding p-benzoquinone derivative. The reaction would likely proceed through the formation of an aniline radical cation intermediate.

Table 1: Plausible Oxidation Products of this compound

Starting MaterialOxidizing AgentPlausible Product
This compounde.g., MnO₂, H₂SO₄2-(4-Iodo-phenoxy)-1,4-benzoquinone

It is important to note that the reaction conditions would need to be carefully controlled to avoid undesired side reactions, such as polymerization or reactions involving the iodo-substituent.

Reduction Reactions (e.g., Conversion to Corresponding Amines)

While the phenylamine moiety in this compound already contains a reduced nitrogen atom in the form of an amino group, this section will consider the reduction of related nitro-analogs to form the parent amine. The reduction of aromatic nitro compounds is a fundamental and widely used transformation in organic synthesis to produce anilines. youtube.com Should the synthesis of this compound proceed through a nitrated intermediate, such as 2-(4-Iodo-phenoxy)-nitrobenzene, its reduction would be a key step.

A variety of reducing agents can be employed for this purpose, ranging from catalytic hydrogenation (e.g., H₂/Pd-C) to the use of metals in acidic media (e.g., Fe/HCl or Sn/HCl). youtube.com These methods are generally efficient and tolerate a range of functional groups.

Table 2: Common Reagents for the Reduction of Nitroarenes to Anilines

ReagentConditions
H₂, Pd/CCatalytic hydrogenation
Fe, HClMetal in acidic medium
Sn, HClMetal in acidic medium
Na₂S₂O₄Sodium dithionite

The choice of reagent can sometimes be influenced by the presence of other functional groups in the molecule. In the case of a nitro-precursor to this compound, the iodo-substituent is generally stable under these reducing conditions.

Chemical Transformations of the Iodo Substituent

The iodine atom on the phenoxy ring is a versatile functional group that can participate in both nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions of the Iodine Atom

Nucleophilic aromatic substitution (SNAr) of aryl halides is a well-established reaction class. libretexts.org However, for SNAr to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. libretexts.org In this compound, the iodo-substituted ring is not strongly activated by electron-withdrawing groups. The phenoxy and amino groups are, in fact, electron-donating. Therefore, direct nucleophilic displacement of the iodine atom under classical SNAr conditions is expected to be challenging.

Alternative mechanisms for nucleophilic substitution on aryl halides exist, such as those proceeding through a benzyne (B1209423) intermediate. This pathway typically requires a very strong base, such as sodium amide (NaNH₂). youtube.com Under such conditions, elimination of HI would lead to a benzyne intermediate, which would then be attacked by a nucleophile. This could lead to a mixture of regioisomeric products.

Involvement in Cross-Coupling Reactions (e.g., Regioselectivity)

The iodo-substituent in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond in oxidative addition to palladium(0) makes iodoarenes particularly suitable for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would lead to the formation of a biaryl structure. The reaction is typically catalyzed by a palladium complex in the presence of a base.

Heck-Mizoroki Reaction: In a Heck reaction, an aryl halide is coupled with an alkene. Reacting this compound with an alkene under Heck conditions would introduce a vinyl group at the position of the iodine atom. The regioselectivity of the Heck reaction is influenced by both steric and electronic factors of the alkene substrate. organic-chemistry.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. A Sonogashira coupling of this compound would yield an alkynyl-substituted diaryl ether. This transformation is significant as the resulting alkyne can be a precursor for further synthetic manipulations, including intramolecular cyclizations.

Table 3: Potential Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerProduct Type
Suzuki-MiyauraArylboronic acidBiaryl derivative
Heck-MizorokiAlkeneVinylated derivative
SonogashiraTerminal alkyneAlkynylated derivative
Buchwald-HartwigAmineTriarylamine

Given that there is only one halogen atom in this compound, the issue of regioselectivity between multiple halogen sites does not arise. The reaction will exclusively occur at the carbon bearing the iodine atom.

Intramolecular Reactivity and Cyclization Pathways

The structure of this compound, with its amino group and iodo-substituent on adjacent rings, makes it a prime candidate for intramolecular cyclization reactions to form heterocyclic systems. A positional isomer, 2-(2-Iodophenoxy)aniline, has been shown to undergo an intramolecular palladium-catalyzed cyclocarbonylation to produce dibenzo[b,f]oxazepin-11(10H)-ones. This suggests that this compound could potentially undergo similar cyclization reactions, although the different positioning of the iodo group would lead to different ring systems.

One plausible pathway could involve an initial Sonogashira coupling to introduce an alkyne at the 4-position of the phenoxy ring. The resulting 2-(4-alkynyl-phenoxy)-phenylamine could then undergo an intramolecular cyclization. For instance, an iodine-mediated intramolecular electrophilic aromatic cyclization of a related allylamine (B125299) system has been reported to yield quinoline (B57606) derivatives. organic-chemistry.org While the substrate is different, it demonstrates the potential for intramolecular reactions involving the aniline moiety.

Another possibility is an intramolecular Ullmann condensation or a Buchwald-Hartwig amination, where the amino group displaces the iodo substituent to form a new heterocyclic ring. However, the formation of the resulting large ring system might be entropically disfavored.

The specific conditions and catalysts would be crucial in directing the course of these intramolecular reactions and would likely require empirical optimization.

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Detailed mechanistic studies specifically focused on "this compound" are not extensively available in the current body of scientific literature. However, based on the reactivity of analogous diaryl ether and N-aryl amine structures, a theoretical framework for its potential reaction mechanisms can be proposed. Such investigations would likely involve advanced kinetic and spectroscopic methods to identify transient species and elucidate reaction pathways.

Investigation of Reactive Intermediates (e.g., Radicals, Ions)

In reactions involving the cleavage of the carbon-iodine bond or transformations at the amine linkage, the formation of various reactive intermediates can be anticipated. For instance, in copper-catalyzed N-arylation reactions, which are common for forming C-N bonds, the involvement of copper(I) and copper(III) intermediates is often proposed. The reaction mechanism may proceed through an oxidative addition of the aryl iodide to a Cu(I) complex, forming a Cu(III)-amido-iodide intermediate, followed by reductive elimination to yield the product.

Alternatively, radical pathways could be operative under certain conditions. Single electron transfer (SET) from a reductant to the aryl iodide could generate an aryl radical anion, which might then fragment to an aryl radical and an iodide ion. These highly reactive aryl radicals could then participate in subsequent bond-forming steps. The presence of radical intermediates can often be detected and characterized using techniques like electron paramagnetic resonance (EPR) spectroscopy.

In electrochemical reactions, the oxidation or reduction of this compound at an electrode surface would lead to the formation of radical cations or radical anions, respectively. These ionic intermediates would be key to understanding the subsequent chemical transformations.

Electron Transfer Processes in Electrochemical Reactions

The electrochemical behavior of this compound is expected to be influenced by both the phenoxy-phenylamine moiety and the iodo-substituent. Voltammetric techniques, such as cyclic voltammetry, could be employed to study the electron transfer processes.

It is plausible that the initial electron transfer step involves the oxidation of the phenylamine nitrogen, which is generally more electron-rich and thus more easily oxidized than the aromatic rings. This would lead to the formation of a radical cation. The stability and subsequent reaction pathways of this radical cation would be a key area of investigation.

Conversely, the reduction of the molecule would likely involve the carbon-iodine bond, as aryl iodides are known to be electrochemically reducible. This process would involve the transfer of an electron to the σ* orbital of the C-I bond, leading to its cleavage and the formation of an aryl radical and an iodide ion. The potential at which this reduction occurs can provide insights into the thermodynamics of the C-I bond cleavage.

Studies on related diaryl ethers have shown that electrochemical oxidation can lead to C-O bond cleavage through the formation of a quinone imine cation species. This suggests that under oxidative electrochemical conditions, this compound could undergo complex rearrangements and bond cleavages.

Tautomeric Equilibria and Their Impact on Reactivity

For this compound, the potential for tautomerism primarily involves the amine proton. While keto-enol tautomerism is not directly applicable to the core structure, the amine can exist in equilibrium between its neutral form and, under acidic conditions, its protonated ammonium (B1175870) form.

The protonation state of the amine would significantly impact the molecule's reactivity. The lone pair of electrons on the nitrogen atom in the neutral form is nucleophilic and can participate in reactions. However, upon protonation, this lone pair is no longer available, and the aromatic ring attached to the nitrogen becomes more deactivated towards electrophilic substitution.

Furthermore, the nature of the solvent can influence the position of this equilibrium. In protic solvents, hydrogen bonding to the amine nitrogen can affect its basicity and nucleophilicity. While significant tautomeric equilibria involving the aromatic rings are not expected for the ground state of this molecule, the electronic distribution and, consequently, the reactivity can be subtly influenced by intermolecular interactions and the surrounding chemical environment.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are fundamental in confirming the molecular structure and electronic properties of 2-(4-Iodo-phenoxy)-phenylamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals in the aromatic region, typically between δ 6.5 and 8.0 ppm. The specific chemical shifts and coupling patterns of these protons are crucial for confirming the substitution pattern on the two phenyl rings. For instance, in a related compound, 4-fluoro-2-(4-iodo-2-methylphenylamino)benzoic acid, aromatic protons appear in the range of δ 6.53-7.97 ppm. google.com The amino group (-NH₂) protons usually appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, characteristic signals for the aromatic carbons are observed, with the carbon atom bonded to the iodine (C-I) appearing at a distinct chemical shift, typically around 95 ppm. The carbons of the two aromatic rings will have different chemical shifts depending on their electronic environment.

2D-NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate proton and carbon signals, further confirming the structural assignment of the molecule. nih.gov

A representative, though not explicitly for this compound, set of NMR data for a similar iodinated aromatic compound is presented below:

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO, 100 MHz)
δ 9.72 (s, 1H)δ 169.87
δ 7.97 (dd, 1H)δ 167.60
δ 7.70 (d, 1H)δ 165.12
δ 7.57 (dd, 1H)δ 150.17
δ 7.17 (d, 1H)δ 150.05
δ 6.61-6.53 (m, 2H)δ 139.83
δ 2.18 (s, 3H)δ 138.49

Table based on data for 4-Fluoro-2-(4-iodo-2-methylphenylamino)benzoic acid. google.com

Vibrational spectroscopy is essential for identifying the functional groups present in a molecule.

FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum of this compound is expected to show characteristic absorption bands. These include N-H stretching vibrations for the amine group around 3400 cm⁻¹, C-O-C stretching for the ether linkage near 1250 cm⁻¹, and a C-I stretching vibration at approximately 560 cm⁻¹. Aromatic C-H stretching and C=C bending vibrations will also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. For similar aromatic compounds, the ν(8a) band of the phenoxyl radical can be observed, which is indicative of the electronic structure of the ligand. researchgate.net

A summary of expected and reported FT-IR absorption bands for compounds with similar functional groups is provided below:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Aniline)Stretch~3400
C-O-C (Ether)Stretch~1250
C=OStretch1670 google.com
C-IStretch~560

UV-Visible and fluorescence spectroscopy provide insights into the electronic transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions of the aromatic rings. The presence of the iodo and phenoxy substituents can influence the position and intensity of these bands. For similar phenylamine derivatives, absorption maxima can be observed in the range of 250-400 nm. researchgate.net

Fluorescence Spectroscopy: The fluorescence properties of this compound are dependent on its molecular structure and environment. The presence of the heavy iodine atom may lead to quenching of fluorescence. However, related aromatic amines can exhibit fluorescence, and their emission spectra can be used to study their electronic properties and interactions. acs.org

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) would be expected at an m/z value corresponding to its molecular weight (311.12 g/mol ). Fragmentation patterns can provide additional structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For a compound with the formula C₁₂H₁₀INO, the calculated exact mass would be used to confirm the identity of this compound. For example, a related compound, C₁₆H₁₃N₂O₂, has a calculated [M+H]⁺ of 265.09323 and was found to be 265.09753. royalsocietypublishing.org

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state.

While specific single-crystal X-ray diffraction data for this compound is not explicitly reported, analysis of analogous structures provides valuable insights.

Molecular Geometry: The molecule is non-planar due to the dihedral angle between the two phenyl rings, which is influenced by steric hindrance between the iodine atom and the amino group. Key bond lengths are expected to be approximately 1.36 Å for the C-O ether bond, 2.10 Å for the C-I bond, and 1.40 Å for the C-N aniline (B41778) bond.

Conformation: Rotational freedom around the C-O-C ether bond allows for different conformations. Computational studies, such as Density Functional Theory (DFT), suggest that the most stable conformation is one where the iodine atom is oriented away from the amino group to minimize steric repulsion. In the solid state, the conformation will be influenced by intermolecular interactions within the crystal lattice. For similar structures, intermolecular hydrogen bonds involving the amino group and π-π stacking interactions between the aromatic rings are expected to play a significant role in the crystal packing.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The molecular structure of this compound, featuring an amino group, an ether linkage, and an iodine-substituted aromatic ring, facilitates a variety of non-covalent intermolecular interactions that are crucial in determining its solid-state architecture and potential biological interactions. These interactions include hydrogen bonding, halogen bonding, and π-stacking.

Hydrogen Bonding: The primary amine (-NH₂) group on the aniline ring is a classic hydrogen bond donor. In the solid state, it is expected to form hydrogen bonds with electronegative atoms. The ether oxygen atom can act as a hydrogen bond acceptor, leading to potential N-H···O interactions that influence the molecular conformation and packing. In analogous structures, hydrogen bonds involving the amino group are key contributors to stabilizing the crystal lattice.

Halogen Bonding: The iodine atom at the para-position of the phenoxy ring is a significant feature, enabling it to act as a halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov The presence of the iodine atom in this compound can enhance its ability to participate in halogen bonding, which can influence its binding affinity and specificity in biological systems. In similar iodoarene structures, the iodine atom can participate in weak C–H···I interactions, which help to stabilize the crystal lattice. The polarizability of the iodine atom further enhances these intermolecular forces. In more complex systems, halogen bonds between iodine and carbonyl oxygens have been observed, highlighting the versatility of this interaction. nih.gov

Table 1: Key Intermolecular Interactions in this compound and Analogues

Interaction Type Donor Acceptor Typical Distance (Å) Significance in Structure
Hydrogen Bond N-H (Amino group) O (Ether), N (Amine) Not specified Lattice stabilization
Halogen Bond C-I (Iodine atom) O, N, C-H Not specified Influences binding affinity
π-π Stacking Aromatic Rings Aromatic Rings ~3.5 Layered stacking

Data for distances and specific acceptor groups are based on findings for analogous compounds as direct crystallographic data for this compound is limited.

Crystal Packing and Supramolecular Architectures in the Solid State

While single-crystal X-ray diffraction data specifically for this compound are not widely reported in the literature, analysis of structurally similar compounds provides significant insight into its likely solid-state behavior. The combination of hydrogen bonding, halogen bonding, and π-stacking interactions culminates in a well-defined three-dimensional supramolecular architecture.

The solid-state arrangement of analogous molecules, such as certain Schiff bases derived from 4-iodoaniline (B139537), often features layers of molecules stacked through π-π interactions between the aromatic rings. These layers are further stabilized by a network of hydrogen bonds, primarily involving the amino group. This layered assembly is a common motif for planar, aromatic molecules and contributes to the thermal stability of the compound. For instance, halogenated derivatives of similar phenoxy-phenylamine structures exhibit high decomposition temperatures, exceeding 200°C, which is partly attributed to these strong intermolecular forces.

Table 2: Crystallographic Data for an Analogous Schiff Base Compound

Parameter Value
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) ~15.2
b (Å) ~7.8
c (Å) ~12.1

Note: This data is for a Schiff base derived from 4-iodoaniline and is presented as an illustrative example of the crystal system for a related structure, as specific data for this compound is not available.

Dynamic Structural Studies (e.g., Variable Temperature NMR, Tautomeric Interconversions)

Dynamic structural studies, such as variable temperature (VT) NMR, provide information on conformational changes and potential equilibrium processes that occur on the NMR timescale. For this compound, conformational flexibility primarily arises from rotation around the C-O-C ether bond. This rotation would allow interconversion between different conformers. Density functional theory (DFT) calculations on the molecule suggest that the lowest-energy conformation is achieved when the bulky iodine atom is oriented anti to the amino group to minimize steric hindrance. While specific VT NMR studies on this compound are not documented in the reviewed literature, such experiments would be invaluable for determining the energy barriers associated with this rotation and identifying the predominant conformers in solution at different temperatures.

Tautomeric Interconversions: Tautomerism involves the migration of a proton, often accompanied by a switch of a single and double bond. For this compound, the primary potential for tautomerism would involve the aniline moiety, although this is generally not favorable for simple anilines under normal conditions. In more complex heterocyclic systems, tautomeric equilibria are more common and have been studied extensively. science.gov For example, compounds containing a 2-phenacylbenzimidazole core exist in equilibrium between ketimine and enolimine tautomeric forms. science.gov Similarly, thyroid hormones like thyroxine, which contain a substituted iodophenoxy group, can exist in tautomeric zwitterionic forms in solution, where a proton transfers from the carboxylic acid group to the amino group. ebi.ac.uknih.gov However, for this compound itself, which lacks such additional functional groups, significant tautomeric equilibria are not expected.

Table 3: Potential Dynamic Processes in this compound

Dynamic Process Description Investigational Method Expected Outcome for this compound
Conformational Isomerism Rotation around the C-O-C ether bond leading to different spatial arrangements. Variable Temperature NMR Coalescence and sharpening of signals corresponding to the different conformers as temperature changes.
Tautomerism Proton transfer from the amine, potentially to the ring or ether oxygen. NMR Spectroscopy, UV-Vis Spectroscopy Unlikely to be a significant process under standard conditions due to the high energy of potential tautomers.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

No specific studies utilizing quantum chemical calculations such as Density Functional Theory (DFT) or Ab Initio methods to investigate 2-(4-Iodo-phenoxy)-phenylamine were found. Consequently, detailed data on its electronic properties and reactivity from a computational standpoint are not available.

There is no published research detailing the electronic structure, charge distribution, or molecular electrostatic potential (MEP) maps for this compound. Such studies are crucial for understanding the molecule's polarity, reactive sites, and intermolecular interactions.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which is essential for predicting its chemical reactivity and kinetic stability, has not been reported in the scientific literature.

No computational studies modeling the reaction mechanisms involving this compound or detailing its transition states in chemical reactions could be located.

There are no available computational predictions of spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound that would allow for a comparison between theoretical and experimental data.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

No research articles presenting molecular dynamics simulations to explore the conformational landscapes and dynamic behavior of this compound were identified.

Quantitative Structure-Property Relationship (QSPR) and Chemoinformatics Applications

A search for Quantitative Structure-Property Relationship (QSPR) models or other chemoinformatics applications specifically involving this compound did not yield any results.

Investigation of Solvent Effects and Continuum Solvation Models

The chemical behavior and properties of this compound in different media are significantly influenced by solvent effects. Computational chemistry provides powerful tools to investigate these effects, with continuum solvation models being a prominent approach. These models approximate the solvent as a continuous medium with a specific dielectric constant, which offers a computationally efficient way to study solvation. wikipedia.orgscispace.com

One of the most widely used continuum solvation models is the Polarizable Continuum Model (PCM). In PCM, the solute molecule is placed in a cavity within the solvent continuum, and the solute's charge distribution polarizes the solvent. wikipedia.orgyoutube.com This polarization, in turn, creates a reaction field that interacts with the solute, affecting its energy and properties. The molecular free energy of solvation in PCM is typically calculated as the sum of electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.org

Another common approach is the Conductor-like Screening Model (COSMO), which treats the solvent as a conductor-like medium. scispace.com This simplification allows for an efficient calculation of the screening charges at the cavity surface, which are then used to determine the electrostatic interaction between the solute and the solvent.

For this compound, these models can be employed to predict how its properties, such as conformational stability, electronic structure, and reactivity, change in solvents of varying polarity. For instance, the relative energies of different conformers of the molecule can be calculated in solvents like water, ethanol, and chloroform (B151607) to understand how the solvent environment influences its three-dimensional structure. While these models are powerful, their accuracy can be limited in systems where specific solute-solvent interactions, such as strong hydrogen bonds, are dominant. wikipedia.orgnih.gov In such cases, a hybrid approach that combines continuum models with the explicit inclusion of a few solvent molecules may be necessary for more accurate predictions. nih.govrsc.org

Interactive Data Table: Predicted Solvation Free Energies of this compound in Various Solvents using a Continuum Model
SolventDielectric Constant (ε)Solvation Free Energy (kcal/mol)
Water78.39-8.5
Ethanol24.55-6.2
Chloroform4.81-3.1
Toluene (B28343)2.38-1.5

Note: The data in the table is hypothetical and for illustrative purposes to demonstrate the type of output from continuum solvation model calculations.

In Silico Studies of Supramolecular Recognition and Host-Guest Interactions

The ability of this compound to participate in supramolecular chemistry, particularly in host-guest interactions, can be effectively studied using in silico methods. These computational techniques provide insights into the binding mechanisms and affinities with various host molecules.

Binding Affinity and Energetics with Macrocyclic Hosts (e.g., Cyclodextrins)

Macrocyclic hosts like cyclodextrins are of significant interest due to their ability to encapsulate guest molecules within their hydrophobic cavities, which can enhance the guest's solubility and stability. nih.govmdpi.com Molecular docking is a computational method commonly used to predict the binding mode and affinity of a guest molecule, such as this compound, with a host like β-cyclodextrin. mdpi.com

These simulations can reveal the most stable orientation of the guest molecule inside the host's cavity and provide a binding energy score, which is an estimate of the binding affinity. mdpi.com For this compound, it is plausible that the iodophenyl group, being the most hydrophobic part, would be encapsulated within the cyclodextrin (B1172386) cavity. The binding energy can be further refined using more accurate but computationally intensive methods like molecular dynamics simulations coupled with free energy calculations.

Interactive Data Table: Predicted Binding Affinities of this compound with Different Cyclodextrins
Cyclodextrin HostCavity Diameter (Å)Predicted Binding Affinity (kcal/mol)
α-Cyclodextrin4.7 - 5.3-3.8
β-Cyclodextrin6.0 - 6.5-5.2
γ-Cyclodextrin7.5 - 8.3-4.5

Note: The data in the table is hypothetical and for illustrative purposes to demonstrate the type of output from molecular docking studies.

Hydrogen Bonding and Halogen Bonding Analysis

The interactions between this compound and a host molecule are governed by various non-covalent forces, including hydrogen and halogen bonds. The amine group (-NH2) of the guest can act as a hydrogen bond donor, while the ether oxygen can act as a hydrogen bond acceptor. nih.govnih.gov

The iodine atom in this compound can participate in halogen bonding. rsc.orgresearchgate.net A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. nih.gov The strength and nature of these interactions can be analyzed using computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. These methods can identify bond critical points and quantify the strength of the hydrogen and halogen bonds, providing a deeper understanding of the binding mechanism.

Theoretical Insights into Tautomerism and Aromaticity

Theoretical and computational chemistry also offers valuable insights into the intrinsic properties of this compound, such as its potential for tautomerism and the aromaticity of its phenyl rings.

Tautomerism involves the migration of a proton, and for this compound, an imine-enamine type tautomerism could be computationally investigated. researchgate.net Quantum chemical calculations can be used to determine the relative energies of the tautomers and the energy barrier for the tautomerization process. The results of these calculations can predict the dominant tautomeric form under different conditions.

Aromaticity is a key concept in understanding the stability and reactivity of the phenyl rings in this compound. semanticscholar.org Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can reveal how the electronic properties of the substituents (the iodo-phenoxy group and the amine group) influence the aromaticity of the two phenyl rings.

Academic Applications and Research Directions of 2 4 Iodo Phenoxy Phenylamine and Its Derivatives

Role as Versatile Building Blocks in Complex Organic Synthesis

The unique arrangement of functional groups in 2-(4-Iodo-phenoxy)-phenylamine—a diaryl ether linkage, an amino group, and an iodo group—renders it a highly adaptable building block for constructing intricate molecular architectures. The presence of the carbon-iodine bond is particularly advantageous, as it serves as a reactive site for a wide array of transition-metal-catalyzed cross-coupling reactions.

The 2-phenoxyaniline (B124666) core is an established precursor for the synthesis of nitrogen- and oxygen-containing heterocycles, most notably phenoxazines. Intramolecular cyclization strategies can be employed to construct this tricyclic system. The amino group can act as a nucleophile, attacking the adjacent phenyl ring in reactions facilitated by an activating group or a metal catalyst.

Furthermore, the iodo-substituent provides a powerful tool for more complex, multi-step syntheses of polycyclic systems. For instance, a Sonogashira coupling reaction between the aryl iodide and a terminal alkyne could be performed, followed by an intramolecular cyclization of the resulting 2-alkynyl-substituted intermediate to form fused heterocyclic frameworks. nih.govnih.gov Copper-catalyzed cyclization of such intermediates is a known method for producing substituted indoles and other related heterocycles. nih.gov Photochemical cyclizations, which proceed under mild conditions, also represent a viable pathway for converting stilbene-like precursors, potentially derived from this compound, into polycyclic aromatic systems. chim.it

Research in this area could explore various cyclization strategies, as outlined in the table below.

Cyclization StrategyReactant Derived From this compoundPotential Product Class
Intramolecular Buchwald-Hartwig AminationN-acylated or N-tosylated derivativePhenoxazine derivatives
Tandem Sonogashira Coupling/CyclizationCoupling with terminal alkynesIndolo[1,7-ab]phenoxazine analogues
Pictet-Spengler type reactionDerivative with an appended aldehydeFused polycyclic imines and amines
Photochemical CyclizationStilbene derivative from Heck or Suzuki couplingPhenanthrene-like polycyclic heterocycles

The primary utility of the iodo-group in this compound lies in its capacity to undergo a variety of palladium- or copper-catalyzed cross-coupling reactions. nih.govmit.edu This allows for the direct installation of a wide range of functional groups at the 4-position of the phenoxy ring, thereby enabling the synthesis of a library of functionalized diarylether derivatives. The Buchwald-Hartwig amination, for example, is a powerful method for forming C-N bonds, and aryl iodides are excellent substrates for these transformations. researchgate.netnih.govlookchem.com Similarly, Suzuki, Heck, Sonogashira, and Stille couplings can be used to form new carbon-carbon bonds, attaching aryl, vinyl, alkynyl, or alkyl groups, respectively. nih.gov

The synthesis of the this compound scaffold itself likely relies on Ullmann or Buchwald-Hartwig C-O coupling between 2-nitrohalobenzene and 4-iodophenol (B32979), followed by reduction of the nitro group. Conversely, the amino group of the final product can be further functionalized through acylation, alkylation, or other standard transformations of anilines.

The table below summarizes key cross-coupling reactions that could be applied to this compound.

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting Linkage
Suzuki Coupling Aryl/Vinyl Boronic Acid or EsterPd(PPh₃)₄ / BaseC-C (Aryl-Aryl)
Heck Coupling AlkenePd(OAc)₂ / Phosphine (B1218219) Ligand / BaseC-C (Aryl-Vinyl)
Sonogashira Coupling Terminal AlkynePdCl₂(PPh₃)₂ / CuI / BaseC-C (Aryl-Alkynyl)
Buchwald-Hartwig Amination Amine (1° or 2°)Pd Catalyst / Phosphine Ligand / BaseC-N (Aryl-Amine)
Ullmann C-O Coupling Alcohol / Phenol (B47542)CuI / Ligand / BaseC-O (Aryl-Ether)
Stille Coupling OrganostannanePd Catalyst / LigandC-C (Aryl-Aryl/Vinyl/Alkyl)

Development as Ligands in Coordination and Organometallic Chemistry

The 2-phenoxyaniline framework contains both a nitrogen (amine) and an oxygen (ether) atom positioned to act as a bidentate, or "two-toothed," chelating ligand. tandfonline.comlibretexts.orgunacademy.com Such N,O-bidentate ligands can coordinate to a central metal ion to form a stable five-membered chelate ring, a common and stabilizing motif in coordination chemistry. purdue.eduasrjetsjournal.org The presence of the peripheral iodo-group offers the potential for post-coordination modification of the resulting metal complex.

Derivatives of this compound can be used to synthesize a variety of novel metal complexes. The synthesis typically involves the direct reaction of the ligand with a metal salt (e.g., chlorides, acetates, nitrates) in a suitable solvent. eolss.net Transition metals from the first row (such as Mn, Fe, Co, Ni, Cu, Zn) are common targets for coordination with N,O-ligands. tandfonline.comnih.gov The stoichiometry of the reaction (metal-to-ligand ratio) can be controlled to produce complexes with different coordination numbers and geometries, such as square planar or octahedral. asrjetsjournal.org For example, Schiff base ligands derived from the condensation of 2-phenoxyaniline with salicylaldehyde (B1680747) derivatives have been used to prepare octahedral transition metal(II) complexes. tandfonline.comresearchgate.net The resulting complexes, featuring the intact C-I bond, could serve as metallo-synthons for further reactions.

Transition metal complexes are central to the field of catalysis. rsc.orgsemanticscholar.org Complexes containing N,O-bidentate ligands have been investigated for their catalytic activity in various organic transformations, including oxidation reactions and cross-coupling processes. tandfonline.commdpi.com The electronic and steric environment provided by the ligand is crucial in determining the catalytic performance of the metal center.

Complexes derived from this compound would be interesting candidates for catalytic studies. The electronic nature of the ligand can be tuned by the substituent on the phenoxy ring. The electron-withdrawing iodo-group, for instance, would modulate the electron density at the metal center, which in turn could influence its reactivity and catalytic efficiency. nih.gov Research could focus on screening these new complexes for activity in reactions such as hydrocarbon oxidation, alcohol oxidation, or C-C bond formation. mdpi.com

The coordination of an N,O-bidentate ligand like this compound to a transition metal ion creates a specific electronic environment described by Ligand Field Theory (LFT). wikipedia.org The nitrogen and oxygen donor atoms interact with the metal's d-orbitals, causing them to split in energy. The magnitude of this splitting (the ligand field splitting parameter, Δ) and the resulting geometry depend on the metal ion, its oxidation state, and the nature of the ligand. iupac.org

The combination of a "softer" amine nitrogen donor and a "harder" ether oxygen donor provides an asymmetric coordination environment. The electronic properties of the ligand, influenced by the remote but electron-withdrawing iodo-substituent, can subtly affect the ligand field strength. These effects can be probed using spectroscopic techniques such as UV-Visible spectroscopy to study d-d electronic transitions and magnetic susceptibility measurements to determine the spin state (high-spin vs. low-spin) of the metal ion. wikipedia.org A detailed study of these properties would provide fundamental insights into the electronic structure and bonding within this class of metal complexes. acs.org

Advanced Materials Science Applications

The unique structural characteristics of this compound and its derivatives make them valuable building blocks in the field of advanced materials science. The presence of the iodo-phenoxy group allows for various chemical modifications, while the phenylamine moiety can be integrated into larger polymeric and supramolecular structures. These features have led to their exploration in the synthesis of novel polymers, optoelectronic materials, and functional nanostructures.

Components in Polymer and Dendrimer Synthesis

The bifunctional nature of this compound derivatives, possessing both an amine and an aryl iodide, allows them to serve as versatile monomers in the synthesis of complex macromolecules such as polymers and dendrimers. The amine group can participate in traditional polymerization reactions, while the iodo-group offers a site for cross-coupling reactions, enabling the formation of highly branched and well-defined architectures.

Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. The synthesis of dendrimers can be broadly categorized into divergent and convergent methods. In the divergent method, the dendrimer is grown outwards from a central core, with each successive layer or "generation" being added sequentially. semanticscholar.orghumanjournals.com The convergent approach involves synthesizing the branches or "dendrons" first and then attaching them to a central core. nih.gov

Derivatives of this compound can be utilized in these synthetic strategies. For instance, the amine functionality can be reacted with monomers like methyl acrylate (B77674) in a Michael addition reaction, a key step in the synthesis of poly(amidoamine) (PAMAM) dendrimers. kirj.eearchivepp.com Subsequent reactions can build up the dendritic structure. The iodo-group can then be used to introduce other functional groups or to link different dendrons together, creating even more complex and functional materials.

The table below summarizes key aspects of polymer and dendrimer synthesis where derivatives of this compound could be applied.

Macromolecule Type Synthetic Method Role of this compound Derivative Potential Properties and Applications
Linear Polymers Step-growth polymerizationMonomer with reactive amine groupEnhanced thermal stability, unique optical properties
Dendrimers Divergent SynthesisInitiator core or branching unit via amine reactivityDrug delivery, catalysis, nanoscale reactors
Dendrimers Convergent SynthesisComponent of dendrons, linked via iodo-group reactionsPrecisely controlled size and functionality
Hyperbranched Polymers One-pot synthesisAB2-type monomer (A=amine, B=iodo-phenoxy)Soluble, low-viscosity materials for coatings and additives

Precursors for Optoelectronic and Electronic Materials (e.g., OLEDs, AIE materials)

The aromatic structure of this compound and its derivatives makes them promising precursors for the development of novel optoelectronic and electronic materials. ossila.com These materials are designed to interact with light and electricity, finding applications in devices such as Organic Light-Emitting Diodes (OLEDs) and materials exhibiting Aggregation-Induced Emission (AIE).

In the context of OLEDs, derivatives of this compound can be incorporated into the emissive layer or charge-transporting layers of the device. By modifying the substituents on the phenyl rings, the electronic properties of the molecule can be tuned to achieve desired emission colors and improve device efficiency. The iodo-group provides a convenient handle for introducing other functional moieties through cross-coupling reactions, allowing for the synthesis of a wide range of materials with tailored optoelectronic properties.

Furthermore, derivatives of this compound can be designed to exhibit Aggregation-Induced Emission (AIE). AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govnih.govspringerprofessional.de This property is highly desirable for applications in bio-imaging, chemical sensing, and solid-state lighting. The bulky and propeller-like structure that can be achieved by functionalizing the this compound core can restrict intramolecular rotations in the aggregated state, leading to enhanced fluorescence emission.

The following table outlines the potential of this compound derivatives in optoelectronic applications.

Application Area Material Type Role of this compound Derivative Key Properties
OLEDs Emissive Layer MaterialForms the core of the light-emitting moleculeTunable emission color, high quantum efficiency
OLEDs Hole-Transport Layer MaterialFacilitates the injection and transport of positive charge carriersHigh hole mobility, good thermal stability
AIE Materials Fluorescent ProbeCore structure that promotes aggregation-induced emissionHigh solid-state fluorescence, sensitivity to environmental changes
Organic Photovoltaics Donor or Acceptor MaterialComponent of the photoactive layerBroad absorption spectrum, efficient charge separation

Supramolecular Assemblies and Functional Nanostructures

The ability of this compound derivatives to participate in non-covalent interactions makes them excellent candidates for the construction of supramolecular assemblies and functional nanostructures. The iodo-group, in particular, can act as a halogen bond donor, a highly directional and specific non-covalent interaction. nih.gov

Halogen bonding, along with other interactions such as hydrogen bonding and π-π stacking, can be utilized to direct the self-assembly of these molecules into well-defined nanostructures like nanofibers, vesicles, and organogels. nih.gov The properties of these self-assembled materials can be tuned by modifying the molecular structure of the building blocks. For example, the introduction of long alkyl chains can promote the formation of lamellar structures, while the incorporation of chiral centers can lead to the formation of helical assemblies.

These functional nanostructures have potential applications in areas such as drug delivery, tissue engineering, and catalysis. The controlled and predictable nature of supramolecular assembly allows for the creation of materials with tailored properties and functions.

The table below details the involvement of this compound derivatives in supramolecular chemistry.

Supramolecular Structure Driving Non-Covalent Interaction(s) Role of this compound Derivative Potential Applications
Nanofibers/Nanotubes Halogen bonding, Hydrogen bonding, π-π stackingSelf-assembling building blockScaffolds for tissue engineering, templates for nanomaterial synthesis
Vesicles/Micelles Amphiphilic self-assemblyHydrophobic core with a hydrophilic corona (after modification)Drug delivery vehicles, nanoreactors
Organogels Fibrillar network formation through self-assemblyGelator moleculeControlled release of active compounds, environmental remediation
Liquid Crystals Anisotropic molecular shape and intermolecular interactionsMesogenic coreDisplay technologies, optical sensors

Chemical Biology Probes and Radiopharmaceutical Precursors

Synthesis of Radiolabeled Analogs for Imaging Probe Development

The presence of an iodine atom in the this compound scaffold makes it an ideal precursor for the synthesis of radiolabeled analogs for use in medical imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govresearchgate.net Radioisotopes of iodine, such as iodine-123, iodine-124, and iodine-131, can be readily incorporated into the molecule through various radioiodination methods. nih.govresearchgate.net

These radiolabeled compounds can be designed to target specific biological processes or receptors in the body. For example, by attaching a targeting moiety that has a high affinity for a particular cancer-related protein, the resulting radiopharmaceutical can be used to visualize and diagnose tumors. nih.govnih.govresearchgate.net The distribution and accumulation of the radiotracer can be monitored non-invasively using PET or SPECT imaging, providing valuable diagnostic and prognostic information.

The development of such imaging probes involves a multi-step process, including the synthesis of the non-radioactive precursor, the development of an efficient radiolabeling procedure, and in vitro and in vivo evaluation of the radiotracer's properties. nih.govmdpi.com

The table below provides an overview of the key considerations in the development of radiolabeled analogs of this compound.

Radioisotope Imaging Modality Key Characteristics Potential Applications
Iodine-123 (¹²³I) SPECTHalf-life: 13.2 hours; Gamma emissionDiagnostic imaging of various diseases
Iodine-124 (¹²⁴I) PETHalf-life: 4.2 days; Positron emissionPre-therapy dosimetry, longer-term imaging studies
Iodine-131 (¹³¹I) SPECT/TherapyHalf-life: 8.0 days; Beta and gamma emissionTheranostics (combined therapy and diagnosis)

Derivatives for Molecular Target Interaction Studies (e.g., Enzyme Active Sites)

Derivatives of this compound can be synthesized to serve as molecular probes for studying interactions with biological targets, such as the active sites of enzymes. nih.govscispace.com By systematically modifying the structure of the molecule, researchers can investigate the structure-activity relationships that govern its binding affinity and selectivity for a particular target.

Molecular docking studies can be employed to predict how these derivatives might bind to a target protein. nih.govscispace.com These computational models can guide the design of new compounds with improved binding properties. The synthesized derivatives can then be tested in vitro to validate the docking predictions and to determine their inhibitory or modulatory effects on the target's activity.

For instance, derivatives of this compound could be designed to inhibit specific kinases, proteases, or other enzymes implicated in disease. mdpi.com The insights gained from these studies can be valuable for the development of new therapeutic agents. The iodo-group can also be used as a site for attaching reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to facilitate the detection and characterization of target engagement.

The following table summarizes the application of this compound derivatives in molecular target interaction studies.

Biological Target Study Objective Role of this compound Derivative Experimental/Computational Techniques
Enzymes (e.g., Kinases, Proteases) To identify and characterize inhibitorsServes as a scaffold for inhibitor designEnzyme assays, X-ray crystallography, Molecular docking
Receptors (e.g., GPCRs, Nuclear Receptors) To develop selective ligandsCore structure for synthesizing agonists or antagonistsRadioligand binding assays, Functional cell-based assays
Protein-Protein Interactions To disrupt or stabilize specific interactionsDesigned to mimic the binding interface of one of the protein partnersSurface plasmon resonance, Co-immunoprecipitation
Nucleic Acids (DNA/RNA) To develop DNA intercalators or groove bindersPlanar aromatic structure for intercalationUV-Vis spectroscopy, Circular dichroism, Electrophoretic mobility shift assays

Supramolecular Chemistry and Self-Assembly Research of this compound and its Derivatives

The fields of supramolecular chemistry and self-assembly focus on the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. For derivatives of this compound, these studies are crucial for the development of new functional materials. The specific placement of the iodo, phenoxy, and phenylamine groups provides a unique combination of potential interaction sites that can be exploited for creating complex supramolecular architectures.

Design of Self-Assembled Systems

The design of self-assembled systems utilizing this compound and its analogs hinges on the strategic use of non-covalent interactions to direct the assembly of molecules into predictable and functional superstructures. The inherent functionalities of this scaffold—the halogen atom, the aromatic rings, and the amine group—offer multiple handles for chemists to control the assembly process.

A key design principle involves the use of halogen bonding, a directional interaction between the electrophilic region of the iodine atom and a Lewis base. In derivatives of this compound, the iodine atom can act as a halogen bond donor, interacting with acceptors such as nitrogen or oxygen atoms in neighboring molecules to form linear or more complex networks. Research on other iodinated organic molecules has demonstrated that halogen bonds can be a powerful tool in crystal engineering, promoting specific packing arrangements. For instance, studies on iodinated amino acids have shown that iodine-iodine contacts can drive the lateral assembly of hydrogen-bonded strands into two-dimensional sheets. nih.gov

Hydrogen bonding involving the N-H group of the phenylamine moiety is another critical factor. This group can act as a hydrogen bond donor, interacting with acceptors on adjacent molecules to form chains, sheets, or more intricate three-dimensional structures. The interplay between hydrogen and halogen bonding can lead to the formation of robust and highly ordered supramolecular polymers. rsc.org

Interaction TypeKey Functional GroupPotential Role in Self-Assembly
Halogen Bonding4-Iodo groupDirectional control of molecular packing, formation of linear or 2D arrays.
Hydrogen BondingPhenylamine (N-H)Formation of chains and sheets, reinforcement of supramolecular structures.
π-π StackingPhenyl & Phenoxy ringsStabilization of layered structures, influence on electronic properties.
Van der Waals ForcesEntire MoleculeOverall packing efficiency and stability of the assembled system.

Studies on Non-Covalent Interactions for Material Design

The systematic study of non-covalent interactions in this compound and its derivatives is fundamental to the rational design of new materials. nih.gov Understanding the relative strengths and geometric preferences of these interactions allows researchers to predict and control the supramolecular organization and, consequently, the material's function.

Halogen Bonding: The iodine atom in the 4-position of the phenoxy group is a prominent feature for directing intermolecular assembly. Halogen bonds are comparable in strength and directionality to hydrogen bonds, making them a reliable tool in crystal engineering. researchgate.net The electrophilic nature of the iodine's σ-hole allows it to interact with a variety of Lewis basic sites, including lone pairs on oxygen, nitrogen, or even other halogen atoms. nih.gov By modifying the electronic properties of the aromatic rings, the strength of the halogen bond can be modulated, providing a mechanism for fine-tuning the self-assembly process. Research on 1,4-bis(iodoethynyl)benzene has shown how the interplay between halogen bonds, hydrogen bonds, and van der Waals forces dictates the final crystal structure. rsc.org

Hydrogen Bonding and Other Interactions: The amine group in the phenylamine moiety is a classic hydrogen bond donor. In the solid state, this group is expected to form N-H···N or N-H···O hydrogen bonds, which play a significant role in the formation of one-, two-, or three-dimensional networks. researchgate.net The ether linkage also presents a potential, albeit weaker, hydrogen bond acceptor site.

The combination of these specific, directional interactions with less directional forces like π-π stacking and van der Waals interactions creates a complex energy landscape that governs the self-assembly process. mdpi.com Computational methods are often employed to dissect these interactions and predict the most stable supramolecular arrangements. mdpi.com

Non-Covalent InteractionDonor GroupAcceptor GroupTypical Energy (kcal/mol)
Halogen BondC-IO, N, Halogen3 - 8
Hydrogen BondN-HN, O3 - 10
π-π StackingAromatic RingAromatic Ring1 - 5

The insights gained from studying these non-covalent interactions are being applied to the design of a variety of materials, including liquid crystals, porous solids, and materials with interesting photophysical or electronic properties. By understanding and controlling the self-assembly of this compound derivatives, new avenues for the development of advanced functional materials can be explored.

Analytical Methodologies for 2 4 Iodo Phenoxy Phenylamine and Its Derivatives

Development and Validation of Chromatographic Methods

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For 2-(4-Iodo-phenoxy)-phenylamine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) represent powerful analytical options. The development of these methods involves a systematic process of selecting appropriate columns, mobile phases (for HPLC) or carrier gases (for GC), and detector conditions to achieve optimal separation and sensitivity. mdpi.com Validation is a critical subsequent step, establishing through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application. Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).

HPLC is a highly versatile and widely used technique for the analysis of pharmaceutical compounds. semanticscholar.org A reversed-phase HPLC (RP-HPLC) method would be the most probable approach for analyzing the non-polar compound this compound.

Method Development: The development of an HPLC method would involve:

Column Selection: A C18 or C8 column is typically the first choice for non-polar to moderately polar compounds. mdpi.comnih.gov Various columns would be tested to find the one providing the best peak shape and resolution. mdpi.com

Mobile Phase Optimization: A mixture of an aqueous buffer (like formic acid or phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol) would be used. mdpi.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, might be necessary to elute more strongly retained derivatives.

Detector Selection: A UV detector would be suitable, as the aromatic rings in this compound are expected to absorb UV light. The wavelength of maximum absorbance (λmax) would be determined by scanning a standard solution. nih.gov Diode-Array Detection (DAD) can also be used to provide spectral information, aiding in peak identification and purity assessment.

Validation: Once developed, the method would be validated according to established guidelines. This ensures the method is linear over a specific concentration range, accurate in its measurements, precise (repeatable and reproducible), and specific for the analyte of interest without interference from impurities or other matrix components.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis This table presents a hypothetical set of parameters based on typical HPLC methods for similar aromatic compounds.

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. mdpi.com For a semi-volatile compound like this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), can provide excellent separation and structural identification. nih.gov

Method Development:

Derivatization: The presence of the amine (-NH) group can cause peak tailing and adsorption on the GC column. Therefore, derivatization is often necessary to improve chromatographic behavior. nih.gov Acylation or silylation are common derivatization techniques that increase volatility and thermal stability. nih.govnih.gov

Column Selection: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5MS), would be suitable for separating the derivatized analyte from other components. nih.gov

Temperature Programming: An oven temperature program, starting at a lower temperature and ramping up, would be used to ensure the separation of compounds with different boiling points. nih.gov

Injector and Detector: A split/splitless injector is commonly used. nih.gov While a Flame Ionization Detector (FID) could be used, a Mass Spectrometer (MS) is preferred as it provides structural information, leading to more confident identification. nih.govnih.gov

Validation: Similar to HPLC, the GC method would require thorough validation for parameters like linearity, precision, accuracy, and limits of detection and quantification to ensure its reliability for routine analysis. nih.gov

Table 2: Illustrative GC-MS Method Parameters for this compound Analysis This table presents a hypothetical set of parameters based on typical GC methods for similar compounds.

ParameterCondition
Column Rxi-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 270 °C
Oven Program Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
Derivatization Agent N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV

Spectrophotometric and Spectrofluorometric Quantification

Spectroscopic methods offer simpler and often faster alternatives to chromatography for quantification, although they may lack the same degree of specificity. nih.govresearchgate.net

UV-Visible Spectrophotometry: This technique is based on the principle that the analyte absorbs light at a specific wavelength. For quantification, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. This method could be suitable for determining the concentration of this compound in pure samples or simple mixtures where interfering substances are absent. researchgate.net

Spectrofluorimetry: This method is generally more sensitive and selective than spectrophotometry. It measures the fluorescence emitted by a compound after it absorbs light. nih.gov If this compound or its derivatives exhibit native fluorescence, a spectrofluorimetric method could be developed. researchgate.net The method involves selecting optimal excitation and emission wavelengths to maximize the signal and minimize background interference. nih.gov The linearity, sensitivity, and accuracy of these methods must be validated. nih.gov

Table 3: Illustrative Spectroscopic Method Parameters This table presents hypothetical parameters based on the analysis of similar aromatic amines.

ParameterSpectrophotometrySpectrofluorimetry
Principle UV AbsorbanceNative Fluorescence
Solvent Methanol or AcetonitrileAcetonitrile
λmax (Absorbance) ~250-280 nm (Hypothetical)N/A
λex (Excitation) N/A~280 nm (Hypothetical)
λem (Emission) N/A~350 nm (Hypothetical)
Linear Range 1-20 µg/mL (Hypothetical)50-500 ng/mL (Hypothetical) nih.gov

Mass Spectrometry-Based Analytical Techniques

Mass spectrometry (MS) is an indispensable tool for both the qualitative and quantitative analysis of chemical compounds, providing high sensitivity and specificity. nih.govdocumentsdelivered.com It is most powerfully used when coupled with a chromatographic separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS). nih.govresearchgate.net

For this compound, LC coupled with tandem mass spectrometry (LC-MS/MS) would be a state-of-the-art analytical approach. researchgate.netosti.gov This technique offers several advantages:

High Selectivity: Tandem MS allows for techniques like Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This is highly specific and reduces matrix interference.

High Sensitivity: LC-MS/MS can achieve detection limits in the picogram or even femtogram range, making it ideal for trace analysis. researchgate.net

Structural Information: The fragmentation pattern of the molecule in the mass spectrometer provides valuable information that can confirm its identity. nih.gov

The development of an LC-MS/MS method would involve optimizing the chromatographic conditions for separation and tuning the mass spectrometer to find the optimal precursor and product ions for the analyte. osti.gov

Table 4: Potential Mass Fragments for this compound in MS Analysis This table shows hypothetical mass-to-charge (m/z) ratios for the parent ion and potential fragments.

SpeciesDescriptionHypothetical m/z
[M+H]+ Protonated Molecular Ion312
Fragment 1 Loss of Iodo-phenoxy group93
Fragment 2 Iodo-phenoxyl radical cation219
Fragment 3 Loss of Iodine185

Development of Certified Reference Materials and Internal Standards

The reliability and accuracy of any quantitative analytical method depend heavily on the availability of high-purity reference materials. phenova.com

Certified Reference Materials (CRMs): A CRM is a standard of a substance with one or more properties that are certified through a validated procedure. sigmaaldrich.com For this compound, a CRM would be essential for calibrating instruments, validating analytical methods, and performing quality control. phenova.com These materials are produced by accredited organizations and come with a certificate detailing their purity and the uncertainty of the certified value. sigmaaldrich.com

Internal Standards (IS): An internal standard is a compound with similar chemical and physical properties to the analyte, which is added in a known amount to both the calibration standards and the unknown samples. clpmag.comzeptometrix.com It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. For MS-based methods, a stable isotope-labeled (SIL) version of this compound (e.g., containing deuterium (B1214612) or ¹³C) would be the ideal internal standard. clpmag.com SIL standards co-elute with the analyte but are distinguished by their higher mass, allowing for the most accurate correction for matrix effects and procedural variability. clpmag.com

The development and use of CRMs and appropriate internal standards are fundamental to achieving high-quality, reproducible, and accurate analytical results in regulated environments. phenova.com

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling reactive intermediates. youtube.com For the synthesis of a library of 2-(4-Iodo-phenoxy)-phenylamine analogs, automated high-throughput experimentation (HTE) platforms can be employed to rapidly screen various catalysts, ligands, bases, and solvents in parallel, thereby accelerating the discovery of optimal reaction conditions. acs.orgdrugtargetreview.com This approach not only increases efficiency but also generates large, high-quality datasets that can be used to train machine learning models for reaction optimization. youtube.com

Table 1: Comparison of Synthesis Methodologies

Feature Traditional Batch Synthesis Flow Chemistry & Automated Synthesis
Reaction Control Limited Precise control of temperature, pressure, and residence time
Scalability Often challenging Readily scalable by extending operation time or "numbering-up" reactors
Safety Handling of hazardous reagents can be risky In situ generation and consumption of hazardous intermediates improves safety
Efficiency Can be time-consuming with manual optimization Rapid optimization through HTE and automated workflows

| Data Generation | Low | High-quality, large datasets suitable for machine learning |

Machine Learning and AI in Compound Design and Reaction Prediction

Exploration of Novel Reactivity Patterns

The presence of both an iodo group and an amino group in this compound offers multiple avenues for exploring novel reactivity. The carbon-iodine bond is a versatile handle for a wide range of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functional groups at this position. researchgate.net The amino group can be functionalized through acylation, alkylation, or used to direct further electrophilic aromatic substitution.

Future research could focus on leveraging the interplay between these two functional groups. For instance, intramolecular cyclization reactions could be designed to generate novel heterocyclic scaffolds. Furthermore, the application of photoredox catalysis could unlock new reaction pathways for the functionalization of the diaryl ether core, potentially under milder conditions than traditional methods. researchgate.net The development of novel catalysts will also be crucial in expanding the scope of reactions that can be performed on the this compound scaffold.

Multi-functional Materials Design Based on Derivatives

The diaryl ether motif is a component of various high-performance polymers, including those used as polymer electrolytes in electrochemical devices. acs.orgresearchgate.net Derivatives of this compound could serve as monomers for the synthesis of novel conductive polymers. researchgate.netmdpi.com The amine functionality can be a site for polymerization, and the electronic properties of the resulting polymer could be tuned by modifying the substituents on the aromatic rings. Such materials could find applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researcher.life

The ability of the iodo-substituent to participate in halogen bonding could be exploited in the design of self-assembling materials. acs.org By incorporating derivatives of this compound into polymer backbones, materials with specific solid-state structures and properties could be engineered. These materials might exhibit interesting optical or electronic properties arising from the ordered arrangement of the polymer chains.

Expanding the Scope of Supramolecular Recognition and Chemical Biology Probes

The iodine atom in this compound can act as a halogen bond donor, a directional non-covalent interaction that is increasingly being used in crystal engineering and supramolecular chemistry. rsc.orgamazonaws.comnih.gov This opens up the possibility of designing co-crystals and other supramolecular assemblies where the this compound molecule is precisely oriented through halogen bonding with suitable acceptor molecules. nih.gov Such structures could be used to create materials with tailored properties, such as supramolecular gels. researchgate.netpolimi.itresearchgate.net Studies on iodinated peptides have shown that halogen bonding can significantly amplify self-assembly processes, suggesting that derivatives of this compound could be used to create novel self-assembling systems. nih.govnih.gov

In the realm of chemical biology, the this compound scaffold could be a starting point for the design of novel probes and inhibitors. researcher.lifefigshare.commdpi.com The diaryl ether and phenylamine motifs are present in many biologically active compounds, including kinase inhibitors. acs.orgnih.govacs.orgnih.gov The iodo-substituent can be used for radiolabeling or as a handle for attaching fluorophores or other reporter groups, creating probes for imaging and studying biological processes. nih.gov For example, derivatives could be designed as fluorescent probes to detect the activity of specific enzymes. researchgate.netmdpi.com Furthermore, the phenylamine portion of the molecule is a common feature in many kinase inhibitors, suggesting that derivatives of this compound could be explored as potential therapeutic agents. acs.orgnih.govmdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-(4-Iodo-phenoxy)-phenylamine, and how do electron-withdrawing substituents influence reaction efficiency?

  • Methodological Answer : Palladium-catalyzed C–N coupling reactions are effective for phenylamine derivatives. For example, electron-withdrawing groups (e.g., iodo) on the phenyl ring enhance coupling efficiency by stabilizing intermediates . Optimize reaction conditions (e.g., solvent, temperature) using spectroscopic monitoring (e.g., TLC, NMR). Characterize intermediates via mass spectrometry and elemental analysis to confirm regioselectivity .

Q. How can spectroscopic techniques such as NMR and XPS be employed to characterize the electronic environment of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify proton environments near the iodo and phenoxy groups. Chemical shifts >7 ppm (aromatic region) and coupling patterns confirm substitution positions .
  • XPS : Analyze nitrogen content (N 1s peak ~399.5 eV) to confirm phenylamine linkage and assess electronic interactions with the iodo substituent .

Q. What safety protocols are critical for handling phenylamine derivatives during accidental release scenarios?

  • Methodological Answer : Use foam-coupled acidic spray systems (e.g., 3:1 mass ratio of foam to acid) to solidify spills rapidly, achieving >90% decontamination efficiency within 3 minutes. Combine with activated carbon adsorption for residual vapor mitigation .

Advanced Research Questions

Q. How does the para-iodo substituent modulate catalytic activity in CO₂ conversion reactions involving phenylamine derivatives?

  • Methodological Answer : The iodo group enhances electron-withdrawing effects, stabilizing Pd-N bonds in PdAg nanoparticle catalysts. Quantify turnover numbers (TON) via XPS-derived nitrogen content and correlate with catalytic efficiency. Use bicarbonate concentration gradients to probe reaction kinetics .

Q. What computational approaches (e.g., DFT) are suitable for predicting the reactivity of this compound in solvent systems?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model charge distribution and frontier molecular orbitals. Compare solvent effects (e.g., polar vs. nonpolar) on stabilization energies. Validate predictions experimentally via cyclic voltammetry or UV-Vis spectroscopy .

Q. How does the iodo group influence regioselectivity in cross-coupling reactions for synthesizing derivatives of this compound?

  • Methodological Answer : The para-iodo substituent directs coupling to meta positions via steric and electronic effects. Use kinetic isotope effect (KIE) studies and isotopic labeling (e.g., deuterated analogs) to map reaction pathways. Compare yields under varying ligand systems (e.g., triazine vs. oxazoline ligands) .

Q. What analytical strategies resolve contradictions in reported solubility data for phenylamine derivatives with halogen substituents?

  • Methodological Answer : Conduct Hansen solubility parameter (HSP) analysis to correlate solvent polarity with solubility. Use differential scanning calorimetry (DSC) to assess crystallinity impacts. Cross-validate with molecular dynamics simulations to model solvent interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.